molecular formula C15H16FNOS B2840917 3-(2-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)propanamide CAS No. 1797871-32-9

3-(2-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)propanamide

Cat. No.: B2840917
CAS No.: 1797871-32-9
M. Wt: 277.36
InChI Key: WVRLXSMGPKNELF-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)propanamide is an organic compound that features a fluorinated phenyl group and a thiophene ring. This compound is of interest due to its unique structural properties, which make it a valuable subject in various fields of scientific research, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-fluorobenzaldehyde, which undergoes a series of reactions including Grignard reaction, reduction, and amide formation. The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-(2-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)propanamide involves its interaction with specific molecular targets. The fluorinated phenyl group and thiophene ring contribute to its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-(2-(thiophen-3-yl)ethyl)propanamide
  • 3-(2-bromophenyl)-N-(2-(thiophen-3-yl)ethyl)propanamide
  • 3-(2-methylphenyl)-N-(2-(thiophen-3-yl)ethyl)propanamide

Uniqueness

Compared to its analogs, 3-(2-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research applications.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-(2-thiophen-3-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNOS/c16-14-4-2-1-3-13(14)5-6-15(18)17-9-7-12-8-10-19-11-12/h1-4,8,10-11H,5-7,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRLXSMGPKNELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCCC2=CSC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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